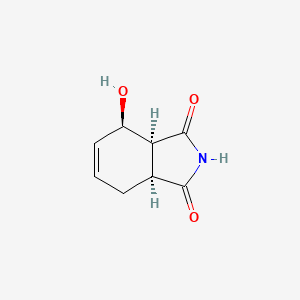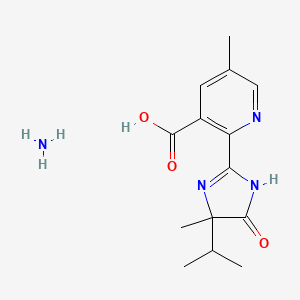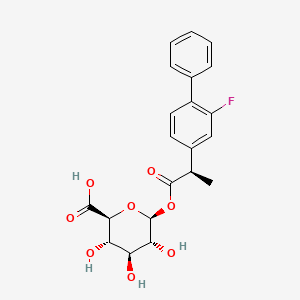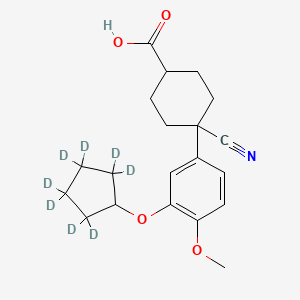
Scopolamine Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopolamine Sulfate, also known as hyoscine, is a naturally occurring alkaloid derived from plants in the Solanaceae family. It has been used in medical treatments since the early 20th century and is still used today to treat motion sickness, nausea, and to reduce the production of saliva and other secretions. In recent years, scopolamine sulfate has also become an important tool in laboratory experiments, due to its ability to produce a wide range of biochemical and physiological effects.
科学的研究の応用
Treatment of Postoperative Nausea and Vomiting
Scopolamine is widely used in the medical field for the treatment of postoperative nausea and vomiting . It acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect .
Motion Sickness
Scopolamine is also used to treat motion sickness . It is more powerful than hyoscyamine in suppressing salivation and dilating the pupils, and it possesses central depressing effects even at low therapeutic doses .
Gastrointestinal, Renal and Biliary Spasms
Scopolamine has been used to treat gastrointestinal, renal, and biliary spasms . Its anticholinergic properties help to relax the muscles in these areas, reducing spasms and associated pain .
External Application for Pain Relief
Scopolamine can be applied externally for broken bones, swellings, and also in cases of stomach or arthritic pain . This provides a non-invasive method of pain relief for patients .
Antidepressant Effects
Research has indicated that scopolamine exerts antidepressant effects of varying intensity . It can be administered orally, intramuscularly, or intravenously, alone or in combination with other antidepressants .
Synthetic Production for Increased Availability
Researchers have developed an efficient, fully synthetic method to produce scopolamine . This decreases reliance on medicinal crops and increases availability, allowing for further investigation into other uses .
Potential Countermeasure for Nerve Agent Exposure
In addition to their current treatment uses, scopolamine and other derivatives from nightshades may be useful countermeasures for nerve agent exposure . This is a potential area for further research .
Substrate for Semisynthetic Drugs
Scopolamine is used as a substrate for semisynthetic drugs like tiotropium bromide or scopolamine-N-butyl bromide . This expands its applications into the development of new pharmaceuticals .
作用機序
Target of Action
Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .
Pharmacokinetics
The pharmacokinetics of Scopolamine Sulfate differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .
Result of Action
Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .
Action Environment
Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine Sulfate involves the esterification of tropic acid with scopine followed by the sulfation of the resulting product.", "Starting Materials": [ "Tropic acid", "Scopine", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Tropic acid is esterified with methanol in the presence of sulfuric acid to form methyl tropate.", "Step 2: Scopine is reacted with methyl tropate in the presence of sodium hydroxide to form scopolamine.", "Step 3: Scopolamine is sulfated with sulfuric acid to form Scopolamine Sulfate.", "Step 4: The resulting Scopolamine Sulfate is purified and isolated." ] } | |
CAS番号 |
866926-81-0 |
分子式 |
C₁₇H₂₁NO₇S |
分子量 |
383.42 |
同義語 |
α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzo[b]fluoranthene](/img/structure/B1141397.png)



![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)